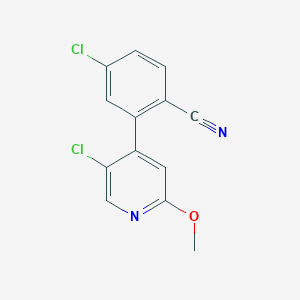
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with chloro and methoxy groups on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile and 5-chloro-2-methoxypyridine.
Coupling Reaction: A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine ring to the benzonitrile core.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be applied to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further coupling reactions can be performed to introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Nucleophiles: Employed in substitution reactions to replace chloro groups.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxypyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
4-Chloro-2-methylthiopyrimidine: Another compound with a chloro and methoxy substitution pattern but on a pyrimidine ring.
Uniqueness
4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H8Cl2N2O |
|---|---|
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
4-chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c1-18-13-5-11(12(15)7-17-13)10-4-9(14)3-2-8(10)6-16/h2-5,7H,1H3 |
InChI-Schlüssel |
VGXKJQUQLFFKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















